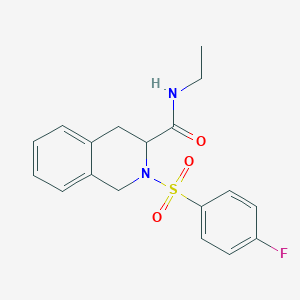

N-ethyl-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

Molecular Formula and Key Properties

- Molecular formula : $$ \text{C}{18}\text{H}{20}\text{FN}3\text{O}3\text{S} $$ (derived from related structures in ).

- Molecular weight : ~377.43 g/mol (calculated from analogs in ).

- SMILES notation : $$ \text{CCNC(=O)C1CC2=C(CN1)S(=O)(=O)C3=CC=C(C=C3)F}C4=CC=CC=C42} $$ .

The tetrahydroisoquinoline core adopts a chair-like conformation, with the sulfonyl and carboxamide groups positioned equatorially to minimize steric strain . The fluorine atom on the benzenesulfonyl moiety introduces electronegativity, influencing electronic distribution across the molecule .

Historical Context in Heterocyclic Chemistry Research

Tetrahydroisoquinoline derivatives have been studied since the early 20th century, initially for their structural resemblance to natural alkaloids like papaverine . The integration of sulfonamide groups emerged in the 1990s as a strategy to enhance binding affinity in protease inhibitors .

Key Milestones

- 1990s : Sulfonylation of tetrahydroisoquinolines was pioneered to mimic peptide bonds in enzyme active sites .

- 2010s : Fluorinated benzenesulfonyl groups gained prominence for improving metabolic stability, as seen in KEAP1-NRF2 inhibitors . For example, replacing carboxymethyl with fluoroalkyl groups in isoquinoline analogs increased cellular potency by 10-fold .

- 2020s : Advances in hypervalent iodine-mediated synthesis enabled efficient production of unsymmetrical tetrahydroisoquinoline derivatives, including those with dual sulfonamide substituents .

Significance of Fluorobenzenesulfonyl and Tetrahydroisoquinoline Moieties

Fluorobenzenesulfonyl Group

- Electronic effects : The fluorine atom’s strong electron-withdrawing nature enhances the sulfonyl group’s electrophilicity, facilitating interactions with nucleophilic residues (e.g., lysine or arginine in proteins) .

- Metabolic stability : Fluorination reduces oxidative degradation by cytochrome P450 enzymes, as demonstrated in analogs with 50% higher half-lives in hepatic microsomes .

- Structural rigidity : The planar benzenesulfonyl group enforces conformational restraint, optimizing binding to flat hydrophobic pockets .

Tetrahydroisoquinoline Core

Carboxamide Substituent

- Hydrogen bonding : The amide group acts as a hydrogen bond donor/acceptor, critical for target engagement. For instance, in KEAP1 inhibitors, carboxamides form key interactions with Ser508 and Arg483 .

- Lipophilicity modulation : The N-ethyl group increases logP by ~0.5 units compared to methyl analogs, improving membrane permeability .

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Properties

Molecular Formula |

C18H19FN2O3S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-ethyl-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C18H19FN2O3S/c1-2-20-18(22)17-11-13-5-3-4-6-14(13)12-21(17)25(23,24)16-9-7-15(19)8-10-16/h3-10,17H,2,11-12H2,1H3,(H,20,22) |

InChI Key |

YTHIERDGJJNFPI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with a suitable tetrahydroisoquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-ethyl-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may exhibit significant biological activities, particularly in the following areas:

- Enzyme Inhibition : Compounds with similar structures have shown promise as inhibitors of human neutrophil elastase and other enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Derivatives of tetrahydroisoquinoline compounds have demonstrated antimicrobial activities against various bacterial strains. In vitro assays reveal that these compounds can inhibit bacterial growth by disrupting cellular processes.

- Anti-inflammatory Effects : Research has indicated that this compound may possess anti-inflammatory properties. Studies involving selective phosphodiesterase inhibitors highlighted that similar derivatives could reduce inflammatory responses in animal models .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions using reagents such as m-chloroperbenzoic acid for oxidation and palladium catalysts for reduction. Understanding the mechanisms of action is crucial for evaluating the compound's therapeutic effects. Computational modeling and docking studies suggest that the sulfonyl group plays a significant role in binding interactions with target proteins.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Inflammatory Diseases : One notable study reported that tetrahydroisoquinoline derivatives could effectively modulate Th17 cell responses in mouse models of rheumatoid arthritis. The results indicated a significant reduction in disease severity when administered at optimized doses.

- Anticancer Activity : The compound has shown potential anticancer activity through its ability to inhibit cell proliferation in various cancer cell lines. A study conducted by the National Cancer Institute found that related compounds exhibited significant efficacy against tested human tumor cells .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Comparisons

Key structural differences between the target compound and analogues are summarized below:

Key Observations :

- The 4-fluorobenzenesulfonyl group in the target compound is distinct from the hydroxy groups in JDTic/PDTic, which are critical for κ-opioid receptor binding .

Pharmacological Activity

Receptor Binding and Selectivity

- JDTic/PDTic Derivatives: Exhibit subnanomolar κ-opioid receptor antagonism (Ke = 0.03–0.37 nM) with >600-fold selectivity over μ- and δ-opioid receptors . The 7-hydroxy group and piperidine substituents are essential for potency and selectivity.

- Target Compound: Lacks the hydroxy group and piperidine moiety, suggesting divergent receptor interactions. The sulfonyl group may confer affinity for non-opioid targets, such as enzymes or transporters.

Therapeutic Potential

- JDTic/PDTic : Investigated for depression, addiction, and pain management due to κ-opioid antagonism .

- Sulfonamide Analogues : Compounds with sulfonyl groups (e.g., ) are often explored as enzyme inhibitors (e.g., acyl-CoA transferases) or anticancer agents .

Physicochemical Properties

Key Observations :

Biological Activity

N-ethyl-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a tetrahydroisoquinoline core substituted with a sulfonyl group and an ethyl group. Its molecular formula is C17H20FN2O3S, with a molecular weight of approximately 348.42 g/mol.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme implicated in lipid metabolism. Inhibition of MGAT2 is associated with reduced fat absorption, making this compound a potential candidate for obesity and diabetes treatment.

Biological Activity Data

Case Studies

- In Vivo Studies : In a mouse model, this compound demonstrated significant suppression of fat absorption during oral lipid tolerance tests. This suggests its potential utility in managing dietary fat intake and obesity-related conditions.

- Structure-Activity Relationship (SAR) : A study focusing on the SAR of tetrahydroisoquinoline derivatives highlighted the importance of the sulfonyl group in enhancing biological activity against MGAT2. Modifications to the ethyl group also influenced potency and solubility, indicating avenues for further optimization.

Research Findings

Recent studies have explored various derivatives of tetrahydroisoquinoline compounds. For instance:

- Tetrahydroisoquinoline Derivatives : A series of related compounds were synthesized and evaluated for their inhibitory effects on MGAT2. The presence of fluorinated aromatic groups was found to enhance inhibitory potency significantly.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for the compound when administered orally, supporting its potential development as a therapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for preparing N-ethyl-2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, and how are key reaction conditions optimized?

The synthesis of tetrahydroisoquinoline-3-carboxamide derivatives typically involves coupling reactions between amines and activated carboxylic acid intermediates. For example:

- Coupling Agents : Use HBTU (benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) or BOP (benzotriazole-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate) with bases like triethylamine in solvents such as THF, acetonitrile, or dichloromethane .

- Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are commonly used to protect amines during coupling. Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane .

- Purification : Silica gel chromatography is critical for isolating intermediates, while final products may be crystallized as hydrochloride salts to enhance stability .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Spectroscopy : 1H NMR and 13C NMR verify proton and carbon environments, respectively. Key signals include aromatic protons (δ 7.0–8.0 ppm) for the fluorobenzenesulfonyl group and carboxamide carbonyls (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated in related tetrahydroisoquinoline carboxamides .

Advanced Research Questions

Q. How does the 4-fluorobenzenesulfonyl substituent influence κ-opioid receptor (KOR) selectivity and binding affinity?

- Electronic Effects : The electron-withdrawing fluorine atom enhances sulfonyl group polarity, potentially improving hydrogen bonding with KOR residues like Tyr312 or Asp138 .

- Selectivity Data : Analogous compounds (e.g., 4-Me-PDTic) show >8000-fold selectivity for KOR over δ-opioid receptors (Ke = 0.37 nM for KOR vs. μ/δ receptors) .

- SAR Insights : Substituents at the benzenesulfonyl position modulate receptor engagement. Fluorine’s small size minimizes steric hindrance, favoring high-affinity binding .

Q. How can discrepancies between in vitro binding assays (e.g., [35S]GTPγS) and functional antagonism data be resolved?

- Assay Design : Use orthogonal assays (e.g., calcium flux, β-arrestin recruitment) to validate [35S]GTPγS results. For example, compound 8a in SAR studies showed Ke = 0.03 nM in [35S]GTPγS but required cAMP inhibition to confirm inverse agonism .

- Receptor Preparation : Compare results across cell lines (e.g., CHO-K1 vs. HEK293) to assess assay-specific biases .

- Allosteric Modulation : Evaluate if fluorobenzenesulfonyl groups act as negative allosteric modulators at off-target receptors .

Q. What computational models predict blood-brain barrier (BBB) penetration for this compound?

- Log BB and CNS MPO : Calculated log BB (brain-to-blood ratio) >1 and CNS Multiparameter Optimization (MPO) scores >4 indicate favorable BBB penetration. For example, 4-Me-PDTic has a log BB of 0.8 and MPO score of 4.5, supported by in vivo rat studies showing brain/plasma ratios >1 .

- Physicochemical Properties : Optimal ranges include molecular weight <450 Da, topological polar surface area (TPSA) <70 Ų, and logP ~2–5 .

Q. What strategies improve metabolic stability without compromising KOR antagonism?

- Isotere Replacement : Replace labile groups (e.g., esters) with amides or heterocycles. For instance, morpholine or piperazine substitutions in related compounds reduced CYP450-mediated oxidation .

- Deuterium Labeling : Deuteration at metabolically vulnerable positions (e.g., benzylic carbons) can extend half-life, as seen in JDTic analogues .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to assess in vivo efficacy?

- PK/PD Modeling : Conduct pharmacokinetic studies in rodents to determine plasma and brain exposure (Cmax, AUC). For 4-Me-PDTic, a 1 mg/kg dose achieved brain concentrations >10× Ke within 30 minutes .

- Behavioral Assays : Use tail-withdrawal (antinociception) or conditioned place aversion (CPA) tests to correlate target engagement with functional outcomes .

Q. What statistical approaches address variability in receptor binding data?

- Nonlinear Regression : Fit dose-response curves using the Hill equation (variable slope) to calculate Ke and EC50 values. Report 95% confidence intervals to quantify uncertainty .

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.